![molecular formula C9H17N3O2 B1440774 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole CAS No. 1341430-62-3](/img/structure/B1440774.png)
1-(3,3-diethoxypropyl)-1H-1,2,4-triazole
Overview
Description
The compound “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has a 3,3-diethoxypropyl group attached to it .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate alkyl halide with sodium azide to form an azide, which is then reduced to an amine. The amine can then react with a suitable electrophile to form the triazole ring .Molecular Structure Analysis
The molecular structure of “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” would be expected to have the triazole ring at one end, with the 3,3-diethoxypropyl group extending from one of the carbon atoms of the ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and nucleophilic substitutions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole”, we can predict that it would be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the ethoxy groups .Scientific Research Applications
Medicine: Drug Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivative structures are utilized in the production of drugs like Cinacalcet HCl, which is used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma .
Materials Science: Polymer Research
The triazole ring, when incorporated into polymers, can enhance thermal stability and chemical resistance. This makes “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” a valuable monomer in designing high-performance materials for industrial applications .
Pharmacology: Active Pharmaceutical Ingredient (API) Production
The triazole class of compounds is known for its use in API production. “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” could be a precursor in synthesizing APIs for various drugs, playing a critical role in the pharmaceutical industry .
Mechanism of Action
Target of Action
Many triazole compounds are known to interact with various enzymes such as HIV protease , dihydroorotase , topoisomerase I , and TNF-α converting enzyme . The role of these enzymes varies, but they are often involved in critical biological processes such as DNA replication, immune response, and metabolic pathways.
Mode of Action
The exact mode of action would depend on the specific target enzyme. Generally, these compounds may inhibit the activity of the target enzyme, leading to a disruption in the biological process that the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets HIV protease, it would affect the life cycle of the HIV virus .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. In general, inhibition of a target enzyme can disrupt the associated biological process, potentially leading to therapeutic effects .
properties
IUPAC Name |
1-(3,3-diethoxypropyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)5-6-12-8-10-7-11-12/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPLJOQKEKBFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C=NC=N1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-diethoxypropyl)-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.